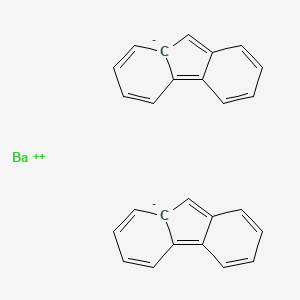
barium(2+);fluoren-8a-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);fluoren-8a-ide is a chemical compound that combines barium ions with fluoren-8a-ide ions Barium is an alkaline earth metal, known for its reactivity and various applications in different fields Fluoren-8a-ide is a derivative of fluorene, an aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);fluoren-8a-ide typically involves the reaction of barium salts with fluoren-8a-ide precursors. One common method is the reaction of barium chloride with sodium fluoren-8a-ide in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);fluoren-8a-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorenone derivatives, while reduction can yield fluoren-8a-ide derivatives with different functional groups.
Scientific Research Applications
Barium(2+);fluoren-8a-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of barium(2+);fluoren-8a-ide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Barium Fluoride (BaF2): A compound with similar barium content but different anionic components.
Barium Sulfate (BaSO4): Another barium compound with distinct properties and applications.
Fluorene Derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
Barium(2+);fluoren-8a-ide is unique due to its combination of barium and fluoren-8a-ide, resulting in specific chemical and physical properties
Properties
CAS No. |
23431-44-9 |
|---|---|
Molecular Formula |
C26H18Ba |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
barium(2+);fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
InChI Key |
QYOONDAYWSFWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















